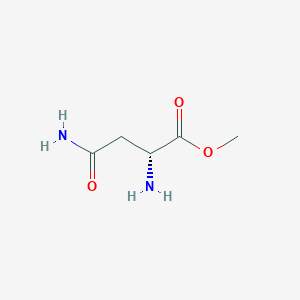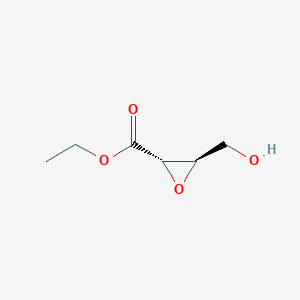
7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride: is a bicyclic anhydride compound with a unique structure that includes an allyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride typically involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by allylation. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group allows for various substitution reactions, such as nucleophilic substitution with thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, often under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of allyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride is used as a building block for the synthesis of new materials, such as polymers and dendrimers. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Its reactivity allows for the creation of complex molecular structures that can be used in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for various applications, including coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride involves the formation of covalent bonds with target molecules. It reacts with nucleophiles, such as thiols and amines, which may be responsible for its biological activity. The compound’s reactivity is attributed to the strained bicyclic structure and the presence of the allyl group, which makes it a versatile intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
- Methyl-5-norbornene-2,3-dicarboxylic anhydride
Comparison: 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride is unique due to the presence of the allyl group, which enhances its reactivity compared to other similar compounds. The allyl group allows for additional substitution reactions, making it a more versatile intermediate in organic synthesis. Additionally, the compound’s strained bicyclic structure contributes to its high reactivity, distinguishing it from other anhydrides with less strained ring systems .
Propriétés
Numéro CAS |
10193-26-7 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2 |
Clé InChI |
UAOSUOQUDOREIP-UHFFFAOYSA-N |
SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
SMILES canonique |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
Key on ui other cas no. |
10193-26-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


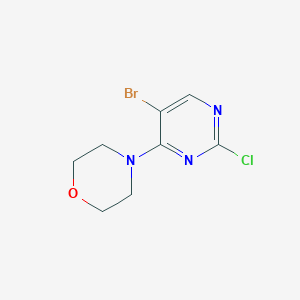
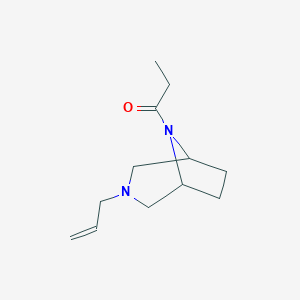
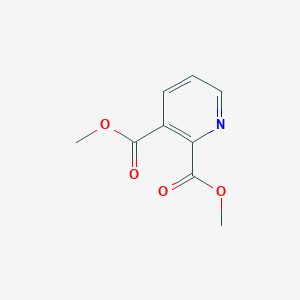
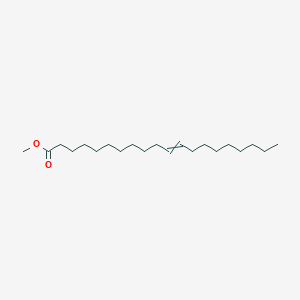
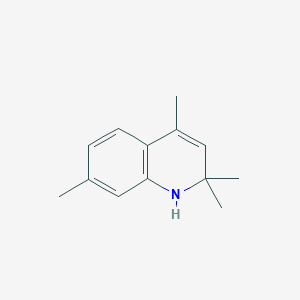
![11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B157285.png)
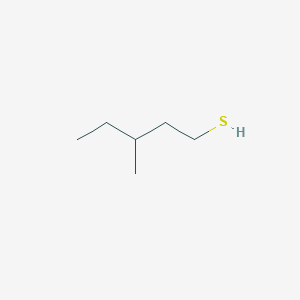
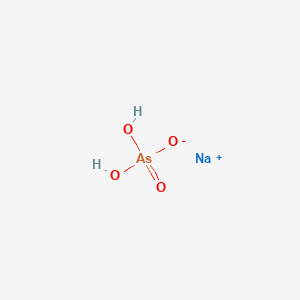
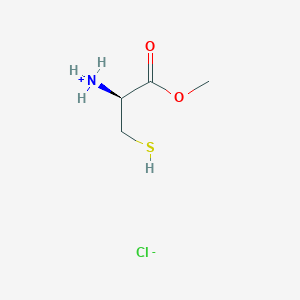
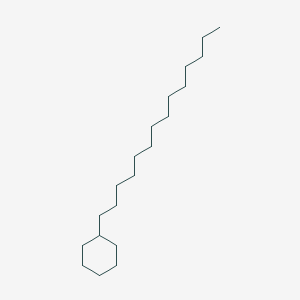
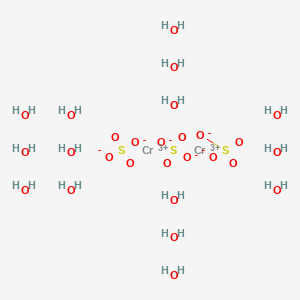
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
